![molecular formula C4H8O2 B14611584 [(2R,3R)-3-methyloxiran-2-yl]methanol CAS No. 58845-50-4](/img/structure/B14611584.png)
[(2R,3R)-3-methyloxiran-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R)-3-methyloxiran-2-yl]methanol is an organic compound that features an oxirane (epoxide) ring and a hydroxyl group. This compound is chiral, meaning it has non-superimposable mirror images, and is often used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method to synthesize [(2R,3R)-3-methyloxiran-2-yl]methanol involves the epoxidation of alkenes. This process typically uses peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform, ether, acetone, or dioxane . The reaction proceeds through a concerted mechanism, forming a four-membered transition state and resulting in the oxirane ring.
Industrial Production Methods
Industrial production of this compound often involves similar epoxidation processes but on a larger scale. The use of stable and less hazardous peroxycarboxylic acids, such as magnesium monoperoxyphthalate (MMPP), is preferred due to safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3R)-3-methyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different products depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻) are typically employed.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Vicinal diols.
Substitution: Various substituted alcohols or ethers.
Applications De Recherche Scientifique
[(2R,3R)-3-methyloxiran-2-yl]methanol is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Employed in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of [(2R,3R)-3-methyloxiran-2-yl]methanol primarily involves its reactivity due to the strained oxirane ring. The ring strain makes the epoxide highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed via either an SN2 mechanism, where the nucleophile attacks the less hindered carbon, or an acid-catalyzed mechanism, where protonation of the epoxide oxygen increases its electrophilicity .
Comparaison Avec Des Composés Similaires
[(2R,3R)-3-methyloxiran-2-yl]methanol can be compared with other epoxides and alcohols:
Similar Compounds: (2R,3S)-3-methyloxiran-2-yl]methanol, (2S,3R)-3-methyloxiran-2-yl]methanol, and (2S,3S)-3-methyloxiran-2-yl]methanol.
Propriétés
Numéro CAS |
58845-50-4 |
|---|---|
Formule moléculaire |
C4H8O2 |
Poids moléculaire |
88.11 g/mol |
Nom IUPAC |
[(2R,3R)-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C4H8O2/c1-3-4(2-5)6-3/h3-5H,2H2,1H3/t3-,4-/m1/s1 |
Clé InChI |
QQHZNUPEBVRUFO-QWWZWVQMSA-N |
SMILES isomérique |
C[C@@H]1[C@H](O1)CO |
SMILES canonique |
CC1C(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


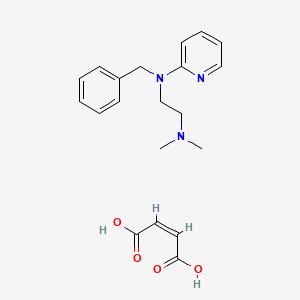
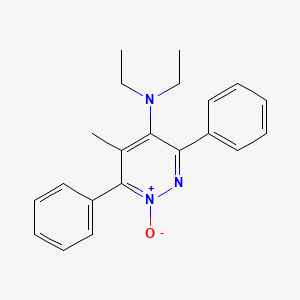
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14611520.png)
![Silane, [1,4-cyclohexadiene-1,4-diylbis(oxy)]bis[trimethyl-](/img/structure/B14611525.png)
![1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-](/img/structure/B14611531.png)


![10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14611540.png)
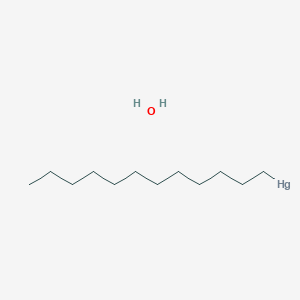


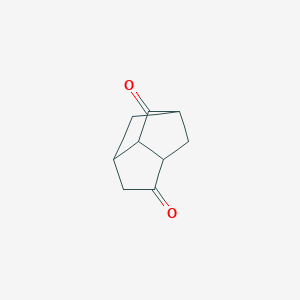
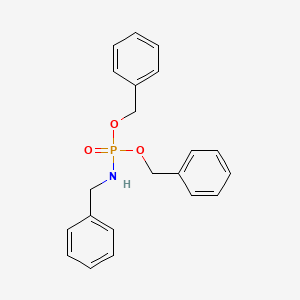
![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
